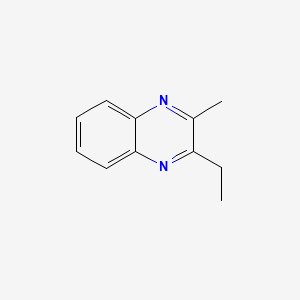

2-Ethyl-3-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-3-methylquinoxaline is a chemical compound with the molecular formula C11H12N2 . It has an average mass of 172.226 Da and a monoisotopic mass of 172.100052 Da .

Molecular Structure Analysis

2-Ethyl-3-methylquinoxaline has a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis

2-Ethyl-3-methylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 257.4±35.0 °C at 760 mmHg, and a flash point of 102.0±17.2 °C . It has a molar refractivity of 54.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 159.1±3.0 cm3 .Scientific Research Applications

- Anticancer Properties : Researchers have explored the potential of 2-Ethyl-3-methylquinoxaline as an anticancer agent. Its unique structure may inhibit tumor growth or enhance chemotherapy efficacy .

- Antibacterial Activity : Studies suggest that this compound exhibits antibacterial properties. Investigating its mechanism of action could lead to novel antibiotics .

- Electron Transport Material : 2-Ethyl-3-methylquinoxaline derivatives have been investigated as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Semiconducting Properties : Its π-conjugated system makes it interesting for organic semiconductors. Researchers explore its use in field-effect transistors (FETs) and other electronic devices .

- Fluorescent Probes : The fluorescence properties of 2-Ethyl-3-methylquinoxaline derivatives have been harnessed for sensing applications. They can detect metal ions, pH changes, or specific analytes .

- Pollutant Detection : Researchers investigate its potential as a sensor for environmental pollutants, such as heavy metals or organic contaminants .

- Ligand for Coordination Complexes : 2-Ethyl-3-methylquinoxaline can serve as a ligand in coordination chemistry. Its nitrogen atoms can coordinate with transition metals, leading to interesting complexes .

- Building Block : Chemists use 2-Ethyl-3-methylquinoxaline as a building block for synthesizing more complex molecules. Its versatility allows for diverse functionalization .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Analytical Chemistry and Sensors

Environmental Chemistry

Coordination Chemistry and Metal Complexes

Pharmaceutical Intermediates and Synthesis

Mechanism of Action

Target of Action

Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .

Mode of Action

Quinoxaline derivatives have been reported to inhibit various enzymes and interact with different receptors

Biochemical Pathways

Quinoxaline derivatives have been reported to affect various biochemical pathways, depending on their specific structure and the biological system in which they are active . The downstream effects of these interactions can vary widely and are subject to further investigation.

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .

Safety and Hazards

Future Directions

While specific future directions for 2-Ethyl-3-methylquinoxaline are not mentioned in the search results, quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This suggests that there may be potential for future research and development involving 2-Ethyl-3-methylquinoxaline.

properties

IUPAC Name |

2-ethyl-3-methylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-3-9-8(2)12-10-6-4-5-7-11(10)13-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVYZJCPYVRFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-methylquinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)

![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)

![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)